Triphloroethol A

Description

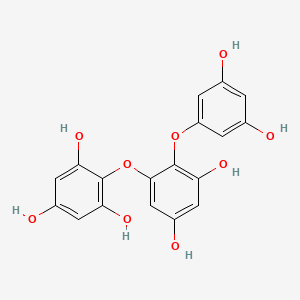

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(3,5-dihydroxyphenoxy)-3,5-dihydroxyphenoxy]benzene-1,3,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O9/c19-8-1-9(20)3-12(2-8)26-18-15(25)6-11(22)7-16(18)27-17-13(23)4-10(21)5-14(17)24/h1-7,19-25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFVHFABBAINFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C=C2OC3=C(C=C(C=C3O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79005-83-7 |

Source

|

| Record name | Triphlorethol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079005837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHLORETHOL B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E4LT54X4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethanol (TFE), with the chemical formula CF₃CH₂OH, is a colorless, water-miscible liquid with a distinct odor similar to ethanol. Its unique properties, stemming from the strong electron-withdrawing trifluoromethyl group, make it a valuable solvent and reagent in various scientific and industrial applications. This guide provides a comprehensive overview of the core physicochemical properties of TFE, complete with experimental methodologies and graphical representations of analytical workflows.

Physicochemical Properties

The key physicochemical properties of 2,2,2-Trifluoroethanol are summarized in the tables below. These properties are crucial for its application in chemical synthesis, protein folding studies, and pharmaceutical formulations.

General and Physical Properties

| Property | Value |

| Molecular Formula | C₂H₃F₃O |

| Molecular Weight | 100.04 g/mol |

| Appearance | Colorless liquid |

| Odor | Ethanol-like |

| Boiling Point | 77-80 °C |

| Melting Point | -43.5 °C |

| Density | 1.383 g/cm³ at 25 °C |

| Vapor Pressure | 72 mmHg at 25 °C |

Optical and Spectroscopic Properties

| Property | Value |

| Refractive Index (n_D) | 1.2907 at 20 °C |

| ¹H NMR (CDCl₃) | δ 3.9 (q, 2H, CH₂), δ 2.5 (t, 1H, OH) |

| ¹⁹F NMR (CDCl₃) | δ -77.5 (s, 3F, CF₃) |

| ¹³C NMR (CDCl₃) | δ 123.7 (q, J=277 Hz, CF₃), δ 61.4 (q, J=35 Hz, CH₂) |

| Infrared (IR) Spectrum | Major peaks at 3400 cm⁻¹ (O-H stretch), 1150 cm⁻¹ (C-F stretch) |

Chemical and Solubility Properties

| Property | Value |

| pKa | 12.4 |

| Solubility in Water | Miscible |

| Solubility in Organic Solvents | Miscible with ethanol, acetone, ether, chloroform |

| LogP (Octanol-Water Partition Coefficient) | 0.4 |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of 2,2,2-Trifluoroethanol are provided below. These protocols are intended to serve as a reference for laboratory practice.

Determination of Boiling Point

The boiling point of TFE can be accurately determined using the distillation method.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a sample of 2,2,2-Trifluoroethanol (approximately 2/3 of the flask volume) into the distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Measurement of Density

The density of TFE can be determined using a pycnometer.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty weight (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it (m₂).

-

Empty and dry the pycnometer again. Fill it with 2,2,2-Trifluoroethanol and repeat the thermal equilibration and weighing process (m₃).

-

The density (ρ) of TFE is calculated using the formula: ρ_TFE = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Potentiometric Titration for pKa Determination

The acidity constant (pKa) of TFE can be determined by potentiometric titration with a strong base.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Stirrer and stir bar

-

Beaker

Reagents:

-

2,2,2-Trifluoroethanol solution of known concentration

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity water

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume and concentration of the TFE solution in a beaker.

-

Titrate the TFE solution with the standardized NaOH solution, adding the titrant in small increments.

-

Record the pH of the solution after each addition of NaOH.

-

Continue the titration past the equivalence point.

-

Plot a titration curve (pH vs. volume of NaOH added). The pKa is the pH at the half-equivalence point.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate logical workflows for the characterization and application of 2,2,2-Trifluoroethanol.

Caption: A generalized workflow for the physicochemical characterization of a 2,2,2-Trifluoroethanol sample.

Caption: A logical relationship diagram illustrating the use of TFE in drug development for solubility enhancement.

Synthesis and Industrial Production of 2,2,2-Trifluoroethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and industrial production of 2,2,2-Trifluoroethanol (TFE), a crucial solvent and building block in the pharmaceutical and chemical industries. This document details the core chemical reactions, catalytic systems, and process conditions, with a focus on quantitative data and experimental methodologies.

Introduction

2,2,2-Trifluoroethanol (CF₃CH₂OH), also known as TFE, is a colorless, water-miscible liquid with a distinct odor similar to ethanol.[1] Its unique properties, including high polarity, low nucleophilicity, and the ability to stabilize secondary protein structures, make it an invaluable solvent in organic synthesis and a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. This guide explores the principal industrial routes to TFE, focusing on the hydrogenation of trifluoroacetic acid derivatives and the hydrolysis of trifluoroethyl halides.

Primary Synthesis Routes

The industrial production of TFE is dominated by two main strategies: the reduction of trifluoroacetyl compounds and the nucleophilic substitution of 2-halo-1,1,1-trifluoroethanes.

Hydrogenation of Trifluoroacetic Acid and its Esters

The catalytic hydrogenation of trifluoroacetic acid (TFA) or its esters, such as ethyl trifluoroacetate (ETFA), is a widely employed industrial method for TFE synthesis.[1][2] This process involves the reduction of the carbonyl group in the presence of a metal catalyst and a hydrogen source.

Reaction Scheme:

CF₃COOR + 2H₂ → CF₃CH₂OH + ROH (where R = H or Alkyl)

A variety of noble metal catalysts are effective for this transformation, with ruthenium, rhodium, palladium, and platinum being the most common.[1] The choice of catalyst and reaction conditions significantly impacts the yield, selectivity, and overall process economics.

dot

Caption: Catalytic Hydrogenation of Trifluoroacetic Acid/Esters to TFE.

Quantitative Data for Hydrogenation of Trifluoroacetic Acid:

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| Ruthenium | Charcoal | 100 - 150 | 5 - 50 | >95 | Patent Data |

| Rhodium | Alumina | 120 - 180 | 10 - 60 | High | Patent Data |

| Platinum | Carbon | 100 - 160 | 5 - 50 | High | Patent Data |

| Iridium | Carbon | 120 - 170 | 10 - 50 | High | Patent Data |

Experimental Protocol: Hydrogenation of Trifluoroacetic Acid (General Procedure)

-

Catalyst Preparation: A supported catalyst (e.g., 5% Ru on activated carbon) is slurried in a suitable solvent (e.g., water or TFE itself) within a high-pressure autoclave.

-

Reaction Setup: The autoclave is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen to an initial setpoint.

-

Reactant Addition: Trifluoroacetic acid is fed into the reactor, and the mixture is heated to the desired temperature while stirring.

-

Reaction Monitoring: The reaction progress is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up and Purification: After cooling and depressurization, the catalyst is removed by filtration. The resulting crude TFE is then purified by fractional distillation.

Synthesis from 2-Halo-1,1,1-Trifluoroethanes

An alternative industrial route involves the use of 2-halo-1,1,1-trifluoroethanes, such as 1,1,1-trifluoro-2-chloroethane (HCFC-133a), as starting materials. This method typically proceeds through a two-step process: formation of a trifluoroethyl ester followed by hydrolysis.

Reaction Scheme:

-

CF₃CH₂Cl + RCOOM → CF₃CH₂OOCR + MCl (where R = Alkyl, M = Alkali Metal)

-

CF₃CH₂OOCR + H₂O → CF₃CH₂OH + RCOOH

This pathway avoids the direct use of high-pressure hydrogen and can be advantageous depending on the availability and cost of the starting materials.

dot

Caption: Two-Step Synthesis of TFE from HCFC-133a.

Quantitative Data for Synthesis from HCFC-133a:

| Step | Reactants | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| Esterification | HCFC-133a, Potassium Acetate | N-Methyl-2-pyrrolidone | 150 - 200 | Autogenous | >90 | Patent Data |

| Hydrolysis | Trifluoroethyl Acetate, Water | - | 80 - 120 | Atmospheric | >95 | Patent Data |

Experimental Protocol: Synthesis from HCFC-133a (General Procedure)

-

Esterification: In a suitable reactor, 1,1,1-trifluoro-2-chloroethane is reacted with an alkali metal carboxylate (e.g., potassium acetate) in a high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone). The reaction mixture is heated to drive the reaction to completion.

-

Intermediate Isolation: The resulting trifluoroethyl ester can be isolated by distillation or carried forward directly to the next step.

-

Hydrolysis: The trifluoroethyl ester is then hydrolyzed using water, often with a catalytic amount of acid or base to accelerate the reaction.

-

Purification: The crude TFE is separated from the carboxylic acid byproduct and purified by fractional distillation.

Industrial Production and Purification Workflow

The overall industrial process for TFE production involves several key stages, from the initial reaction to the final high-purity product.

dot

Caption: General Experimental Workflow for TFE Production.

Purification Details:

The purification of TFE to the high levels of purity required for pharmaceutical and electronic applications is a critical step.

-

Fractional Distillation: This is the primary method for separating TFE from byproducts, unreacted starting materials, and solvents. Due to the formation of azeotropes, particularly with water, simple distillation may not be sufficient to achieve the desired purity.

-

Extractive Distillation: To break the TFE-water azeotrope, a high-boiling solvent can be introduced to alter the relative volatilities of the components, allowing for efficient separation in a distillation column.

-

Molecular Sieves: For the final drying of TFE to remove trace amounts of water, adsorption on molecular sieves is a highly effective technique.

Conclusion

The synthesis of 2,2,2-Trifluoroethanol is a well-established industrial process with multiple viable routes. The choice between the hydrogenation of trifluoroacetic acid derivatives and the hydrolysis of halo-trifluoroethanes is largely dictated by economic factors, including the cost and availability of raw materials and the capital investment required for high-pressure equipment. Continuous process improvements, particularly in the development of more active and selective catalysts, are ongoing to enhance the efficiency and sustainability of TFE production. For researchers and drug development professionals, a thorough understanding of these synthesis methods is essential for sourcing high-purity TFE and for the development of novel applications for this versatile fluorinated alcohol.

References

The Role of Trifluoroethanol in Protein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroethanol (TFE) is a widely utilized co-solvent in the study of protein folding, primarily known for its ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that are otherwise unstructured in aqueous solutions. Understanding the mechanism of action of TFE is crucial for its effective application in protein engineering, formulation development, and for gaining insights into the fundamental principles of protein folding. This technical guide provides an in-depth analysis of the multifaceted mechanism of TFE, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction

The native three-dimensional structure of a protein is intrinsically linked to its biological function. The process of protein folding, by which a polypeptide chain adopts its functional conformation, is governed by a delicate balance of interactions between the protein and its surrounding solvent. Trifluoroethanol (TFE), a fluorinated alcohol, has emerged as a valuable tool for probing the conformational preferences of proteins and peptides. Its ability to promote the formation of secondary structures, even in sequences with low intrinsic helicity, has made it a subject of extensive research. This guide delves into the core mechanisms by which TFE influences protein folding, providing a comprehensive resource for researchers in the field.

The Multifaceted Mechanism of TFE Action

The influence of TFE on protein folding is not attributed to a single, simple mechanism but rather a combination of interrelated effects on the solvent environment and directly on the polypeptide chain. The primary proposed mechanisms are:

-

Preferential Solvation and Dehydration: TFE molecules preferentially interact with the protein backbone, displacing water molecules. This "dehydration" of the polypeptide chain reduces the entropic cost of forming intramolecular hydrogen bonds, thereby favoring the formation of secondary structures like α-helices.

-

Strengthening of Hydrogen Bonds: By lowering the dielectric constant of the solvent, TFE strengthens electrostatic interactions, including the hydrogen bonds that are fundamental to the stability of α-helices and β-sheets.

-

Hydrophobic Interactions: TFE can disrupt tertiary structure by interacting with hydrophobic side chains, leading to the exposure of the polypeptide backbone and subsequent formation of secondary structures.

-

Molecular Crowding: At certain concentrations, TFE molecules can form clusters, creating a "molecular crowding" effect. This effect can sterically hinder the unfolded state of the protein, thus shifting the equilibrium towards more compact, partially folded or fully folded states.

These mechanisms are not mutually exclusive and their relative contributions can vary depending on the specific protein or peptide, TFE concentration, and other solution conditions.

Quantitative Analysis of TFE's Effect on Protein Structure

The structural changes induced by TFE can be quantified using various biophysical techniques. Circular Dichroism (CD) spectroscopy is a particularly powerful tool for monitoring changes in protein secondary structure. The following tables summarize quantitative data from studies on the effect of TFE on the secondary structure of different peptides and proteins.

| Peptide/Protein | TFE Concentration (v/v) | Change in α-Helical Content (%) | Reference Technique |

| Melittin | 30% | Significant increase | Molecular Dynamics |

| Betanova (β-sheet peptide) | 30% | Stabilization of β-hairpin | Molecular Dynamics |

| Actin (1-28) | 80% | Up to 48% | CD & NMR |

| Bovine α-lactalbumin | Low concentrations | Formation of molten globule | CD Spectroscopy |

| Ribonuclease A | >40% | Direct transformation to TFE state | CD Spectroscopy |

| Peptides INH1 & INH5 | 20-60% | Up to 20% | CD Spectroscopy |

Table 1: Effect of TFE on the α-Helical Content of Various Peptides and Proteins.

| Peptide | TFE Concentration (v/v) | EC50 (% TFE) | % Helical Structure at 30% TFE |

| Connexin Peptides (various) | up to 30% | 18-21% | >40% for many |

Table 2: Helical Propensity of Connexin Peptides in the Presence of TFE.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a primary method for assessing the secondary structure of proteins in solution and monitoring TFE-induced conformational changes.

Objective: To quantify the change in secondary structure of a protein as a function of TFE concentration.

Materials:

-

Purified protein of interest

-

High-purity TFE

-

Appropriate buffer (e.g., phosphate buffer, pH 7.0)

-

CD Spectropolarimeter

-

Quartz cuvette with a short path length (e.g., 0.1 cm)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the protein in the desired buffer. The final protein concentration should be in the range of 0.1-0.2 mg/mL.

-

Prepare a series of TFE-buffer solutions with varying TFE concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80% v/v).

-

For each TFE concentration, mix the protein stock solution with the corresponding TFE-buffer solution to achieve the final desired protein and TFE concentrations.

-

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the nitrogen gas supply (to purge the instrument and prevent ozone formation). Allow the lamp to warm up for at least 30 minutes.

-

Set the measurement parameters:

-

Wavelength range: 190-260 nm (for secondary structure)

-

Data pitch: 0.5 nm

-

Scanning speed: 50 nm/min

-

Bandwidth: 1.0 nm

-

Accumulations: 3-5 scans for signal averaging

-

-

-

Data Acquisition:

-

Record a baseline spectrum using the corresponding TFE-buffer solution without the protein.

-

Record the CD spectrum of each protein sample at the different TFE concentrations.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum for each TFE concentration.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

-

mdeg is the recorded ellipticity in millidegrees

-

MRW is the mean residue weight (molecular weight of the protein / number of amino acids)

-

c is the protein concentration in mg/mL

-

l is the path length of the cuvette in cm

-

-

Estimate the secondary structure content (α-helix, β-sheet, random coil) from the [θ] spectra using deconvolution software (e.g., CONTIN, SELCON, K2D).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, allowing for the identification of specific residues involved in TFE-induced structural changes.

Objective: To determine the three-dimensional structure of a peptide or small protein in a TFE/water mixture.

Materials:

-

Isotopically labeled (¹⁵N, ¹³C) protein or peptide

-

High-purity TFE

-

Deuterated water (D₂O)

-

Appropriate buffer

-

NMR spectrometer with a cryoprobe

Procedure:

-

Sample Preparation:

-

Dissolve the isotopically labeled protein in a TFE/D₂O buffer mixture to the desired final concentration (typically 0.5-1.0 mM).

-

-

Data Acquisition:

-

Acquire a series of multidimensional NMR experiments, including:

-

¹H-¹⁵N HSQC (to obtain a fingerprint of the protein backbone)

-

HNCA, HNCACB, CBCA(CO)NH (for backbone resonance assignment)

-

¹⁵N-edited NOESY-HSQC (to obtain distance restraints between protons)

-

¹³C-edited NOESY-HSQC (for side-chain and additional backbone restraints)

-

-

-

Data Processing and Analysis:

-

Process the NMR data using software such as NMRPipe.

-

Assign the chemical shifts of the backbone and side-chain resonances using software like CCPNmr Analysis.

-

Identify and assign cross-peaks in the NOESY spectra to specific proton pairs and convert the peak intensities into distance restraints.

-

-

Structure Calculation:

-

Use the experimental distance restraints, along with dihedral angle restraints derived from chemical shifts (using programs like TALOS+), to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

-

Refine the calculated structures in a water or TFE/water box using molecular dynamics simulations.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to investigate the molecular interactions between TFE and a protein, offering insights into the dynamics of the folding process.

Objective: To simulate the behavior of a protein in a TFE/water mixture to understand the mechanism of TFE-induced structural changes.

Materials:

-

High-performance computing cluster

-

MD simulation software (e.g., GROMACS, AMBER, CHARMM)

-

Force field compatible with proteins and TFE (e.g., GROMOS, AMBER)

-

Starting structure of the protein (from PDB or homology modeling)

Procedure:

-

System Setup:

-

Prepare the initial protein structure (e.g., by removing crystal waters, adding hydrogens).

-

Define the simulation box and solvate the protein with a pre-equilibrated mixture of TFE and water at the desired concentration.

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove any steric clashes.

-

-

Equilibration:

-

Perform a short simulation with position restraints on the protein heavy atoms to allow the solvent to equilibrate around the protein. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to observe the desired conformational changes.

-

-

Analysis:

-

Analyze the trajectory to calculate various properties, including:

-

Root Mean Square Deviation (RMSD) to monitor structural stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Secondary structure evolution over time.

-

Radial distribution functions to analyze the solvation shell around the protein.

-

Hydrogen bond analysis.

-

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows discussed in this guide.

Caption: Proposed mechanisms of TFE action on protein folding.

Caption: Experimental workflow for CD spectroscopy.

Caption: Workflow for molecular dynamics simulation.

Conclusion

The mechanism of action of trifluoroethanol in protein folding is complex and involves a combination of direct and indirect effects on the polypeptide and its solvent environment. By preferentially solvating the protein, strengthening hydrogen bonds, interacting with hydrophobic residues, and inducing molecular crowding, TFE provides a unique environment that promotes the formation of secondary structures. This technical guide has provided a detailed overview of these mechanisms, supported by quantitative data and practical experimental protocols. A thorough understanding of TFE's effects is essential for its judicious use as a tool in protein science and for the development of novel strategies in drug discovery and protein engineering. Researchers are encouraged to consider the multifaceted nature of TFE's action when designing and interpreting experiments aimed at elucidating protein folding pathways and stability.

The Genesis of a Unique Solvent: A Technical History of 2,2,2-Trifluoroethanol

Foreword: In the landscape of modern chemistry and pharmacology, few solvents offer the unique combination of properties exhibited by 2,2,2-Trifluoroethanol (TFE). Its ability to stabilize secondary structures in peptides, act as a versatile solvent for challenging reactions, and serve as a key building block in pharmaceutical synthesis has made it an indispensable tool for researchers. This technical guide delves into the history of TFE, from its first reported synthesis to the development of industrial-scale production and its evolving applications in science and drug development.

Discovery and First Synthesis: The Dawn of a Fluorinated Alcohol

The first documented synthesis of 2,2,2-Trifluoroethanol appeared in the scientific literature in 1948. In parallel publications within the Journal of the American Chemical Society, two research groups reported methods for its preparation.

These initial syntheses, while not suitable for large-scale production, were crucial for allowing the first characterizations of TFE's physical and chemical properties, laying the groundwork for its future applications.

Physicochemical Properties of Trifluoroethanol

The early studies and subsequent research established the distinct properties of TFE that make it a valuable solvent. Its high polarity, hydrogen bond donating capability, and relatively low nucleophilicity are a direct result of the electron-withdrawing trifluoromethyl group.

| Property | Value |

| CAS Number | 75-89-8 |

| Molecular Formula | C₂H₃F₃O |

| Molar Mass | 100.04 g/mol |

| Appearance | Colorless liquid |

| Density | ~1.38 g/cm³ (at 25 °C) |

| Boiling Point | 77-80 °C |

| pKa | ~12.4 |

| Refractive Index (n_D) | ~1.29 (at 20 °C) |

Evolution of Synthesis: From Lab Curiosity to Industrial Reality

While the initial lithium aluminum hydride reduction was effective in the laboratory, its cost and hazard profile prevented industrial application. The demand for TFE, particularly as a solvent and a precursor for pharmaceuticals like inhalation anesthetics, drove the development of more economical and scalable synthesis routes. The most significant advancement was the adoption of catalytic hydrogenation.

This industrial approach centers on the reduction of trifluoroacetic acid (TFA) or its esters (e.g., ethyl trifluoroacetate) using molecular hydrogen in the presence of a metal catalyst.

Key Experimental Protocol: Liquid Phase Catalytic Hydrogenation

The following protocol is a representative example derived from established industrial processes for the synthesis of TFE via the liquid-phase catalytic hydrogenation of a trifluoroacetic acid derivative.[1]

Objective: To synthesize 2,2,2-Trifluoroethanol by reducing a trifluoroacetyl compound with H₂ over a nickel catalyst.

Materials:

-

0.1-liter autoclave reactor equipped with magnetic stirring and heating.

-

Trifluoroacetic acid (or an alkyl trifluoroacetate).

-

Nickel-based catalyst (e.g., NI 5132 P).

-

2,2,2-Trifluoroethanol (as solvent).

-

Tertiary amine co-catalyst (e.g., triethylamine).

-

High-purity hydrogen gas.

-

Nitrogen gas (for purging).

Procedure:

-

Catalyst Loading: Charge the autoclave with the nickel catalyst (e.g., 0.3-1.8 g) and the solvent (e.g., 21 g of 2,2,2-trifluoroethanol) to create a suspension.[1]

-

Reactor Sealing and Purging: Seal the reactor and purge the enclosed air with nitrogen gas to create an inert atmosphere.

-

Pressurization and Heating: Introduce a low pressure of hydrogen gas. Begin stirring and heat the reactor to the target temperature, approximately 175°C.[1]

-

Catalyst Activation: Once at temperature, adjust the hydrogen pressure to the target range (e.g., 30-45 bars). Maintain these conditions for approximately 20 minutes to activate the catalyst.[1]

-

Substrate Introduction: Gradually introduce a mixture of the trifluoroacetic acid derivative and the tertiary amine co-catalyst into the reactor.

-

Reaction Monitoring: The reaction is exothermic. Maintain the temperature between 170-180°C and the hydrogen pressure between 30-50 bars throughout the addition and for the duration of the reaction.[1][2] The reaction is typically complete within 1-2 hours.

-

Completion and Isolation: Once the reaction is complete (as determined by the cessation of hydrogen uptake), cool the reactor, vent the excess pressure, and purge with nitrogen. The resulting mixture contains TFE, which can be purified by distillation.

Results: This process is highly efficient, often resulting in a quantitative yield of 2,2,2-Trifluoroethanol.[1] Catalysts based on precious metals such as rhodium, ruthenium, and palladium are also widely used, often supported on inactive carriers like carbon or alumina.[1][3]

Applications in Research and Drug Development

The unique solvent properties of TFE have made it a cornerstone in peptide and protein chemistry. It is widely used as a co-solvent to induce and stabilize secondary structures, particularly α-helices, in peptides that would otherwise be disordered in aqueous solutions.[4] This property is invaluable for conformational studies using techniques like NMR spectroscopy and for promoting correct folding during peptide synthesis.[5]

In the context of drug development, understanding a protein's three-dimensional structure is critical for designing effective therapeutics. TFE is sometimes used in protein unfolding and refolding studies to gain insights into protein stability and folding pathways, which is relevant for addressing diseases related to protein misfolding.[6] Furthermore, its utility as a specialized solvent and a key raw material for producing inhalation anesthetics like isoflurane and desflurane solidifies its importance in the pharmaceutical industry.

References

Spectroscopic Properties of 2,2,2-Trifluoroethanol: A Technical Guide

An In-depth Analysis of NMR, IR, and UV-Vis Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals.

Introduction

2,2,2-Trifluoroethanol (TFE), with the chemical formula CF₃CH₂OH, is a colorless liquid widely utilized as a solvent in organic chemistry and biochemistry. Its unique properties, including its ability to stabilize secondary structures of peptides and proteins, make it a subject of significant interest in drug development and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its application and for the analysis of solutes within it. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of TFE, complete with quantitative data, detailed experimental protocols, and a workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. For trifluoroethanol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of TFE is characterized by two main signals corresponding to the methylene (-CH₂-) and hydroxyl (-OH) protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.9 | Quartet | ~8.4 | -CH₂- |

| Variable | Singlet (broad) | - | -OH |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of TFE shows two distinct signals for the two carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~125 | Quartet (due to C-F coupling) | -CF₃ |

| ~61 | Quartet (due to C-F coupling) | -CH₂- |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds. In TFE, the three chemically equivalent fluorine atoms give rise to a single signal.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -77.7[1] | Triplet (due to F-H coupling) | -CF₃ |

Note: The chemical shift is referenced to CFCl₃ at 0 ppm.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of trifluoroethanol is dominated by absorptions corresponding to O-H, C-H, C-O, and C-F bond vibrations.

| Vibrational Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2970 | Medium | C-H stretch (asymmetric) |

| ~2900 | Medium | C-H stretch (symmetric) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~1280 | Strong | C-F stretch |

| ~1160 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch |

Note: The peak positions are approximate and can be influenced by the sample state (neat, solution) and intermolecular interactions. The spectrum can be viewed on the NIST Chemistry WebBook.[2]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As trifluoroethanol does not contain any strong chromophores, it does not exhibit significant absorption in the near-UV and visible regions. Its primary use in this context is as a UV-transparent solvent.

| Property | Value |

| UV Cutoff Wavelength | ~200 nm |

This low UV cutoff makes TFE a suitable solvent for UV-Vis analysis of a wide range of analytes.

Experimental Protocols

The following sections outline generalized yet detailed procedures for acquiring spectroscopic data for a liquid sample such as trifluoroethanol.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

A standard procedure for obtaining high-resolution NMR spectra of TFE is as follows:

-

Sample Preparation :

-

For ¹H and ¹³C NMR, dissolve approximately 5-25 mg of TFE in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[3] The deuterated solvent minimizes solvent signals in the ¹H spectrum and provides a lock signal for the spectrometer.[4]

-

For ¹⁹F NMR, a deuterated solvent is also used to provide a lock signal.[5]

-

Ensure the sample is free of any particulate matter by filtering it through a Pasteur pipette with a small plug of glass wool if necessary.[6]

-

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.[4]

-

-

Data Acquisition :

-

Set the appropriate spectral parameters for the nucleus being observed (¹H, ¹³C, or ¹⁹F). This includes the spectral width, transmitter offset, pulse width, and relaxation delay.

-

For ¹⁹F NMR, due to the large chemical shift range, a wide spectral width may be necessary initially to locate the signal.[7]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹H NMR, a few scans are often sufficient, while ¹³C and ¹⁹F NMR may require more scans depending on the sample concentration.

-

An internal reference standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or CFCl₃ for ¹⁹F NMR, can be used for accurate chemical shift calibration.[3][7]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline correct the spectrum to remove any distortions.

-

Integrate the signals to determine the relative ratios of the different nuclei.

-

Reference the spectrum to the internal standard or the residual solvent peak.

-

Infrared (IR) Spectroscopy

For a pure liquid like trifluoroethanol, the IR spectrum can be obtained using the neat liquid technique or with an Attenuated Total Reflectance (ATR) accessory.[8]

-

Sample Preparation (Neat Liquid) :

-

Sample Preparation (ATR) :

-

Instrument Setup :

-

Select the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[10]

-

Perform a background scan with no sample in the beam path (for the neat liquid method) or with a clean, empty ATR crystal (for the ATR method).[10] This background spectrum will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Place the prepared sample in the instrument.

-

Acquire the spectrum. It is common to co-add multiple scans to improve the signal-to-noise ratio.[10]

-

-

Data Processing :

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

UV-Vis Spectroscopy

The primary purpose of running a UV-Vis spectrum of pure TFE is to determine its UV cutoff wavelength.

-

Sample Preparation :

-

Use a pair of matched quartz cuvettes, as glass absorbs in the UV region.[11]

-

Fill one cuvette (the reference) with a suitable reference solvent (e.g., high-purity water or hexane). For determining the cutoff of TFE itself, an empty beam path can be used as a reference.

-

Fill the second cuvette (the sample) with neat trifluoroethanol.

-

Ensure the cuvettes are clean and the optical surfaces are free of fingerprints or smudges.

-

-

Instrument Setup :

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[12]

-

Set the desired wavelength range, typically from around 400 nm down to 190 nm to cover the near-UV region.

-

-

Data Acquisition :

-

First, record a baseline spectrum with the reference cuvette (or an empty sample holder) in the beam path.[13] This will be subtracted from the sample spectrum.

-

Replace the reference with the sample cuvette.

-

Scan the sample over the specified wavelength range.

-

-

Data Analysis :

-

The resulting spectrum will show absorbance as a function of wavelength.

-

The UV cutoff is the wavelength at which the absorbance of the pure substance becomes significantly high (typically an absorbance of 1).

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like trifluoroethanol.

Caption: Workflow for the spectroscopic analysis of trifluoroethanol.

References

- 1. azom.com [azom.com]

- 2. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. static.igem.wiki [static.igem.wiki]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. F19 detection [nmr.chem.ucsb.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. engineering.purdue.edu [engineering.purdue.edu]

Trifluoroethanol water mixtures and their properties.

An In-depth Technical Guide to Trifluoroethanol-Water Mixtures: Properties and Applications

Abstract

2,2,2-Trifluoroethanol (TFE) is a fluorinated alcohol that, when mixed with water, creates a solvent system with unique and highly tunable properties. These mixtures exhibit non-ideal behavior, characterized by significant changes in their physicochemical characteristics with varying TFE concentrations. This guide provides a detailed overview of the core properties of TFE-water mixtures, standardized experimental protocols for their characterization, and their critical applications in protein folding studies and drug development.

Physicochemical Properties of TFE-Water Mixtures

TFE-water mixtures are known for their micro-heterogeneous structure. At low TFE concentrations, TFE molecules enhance the hydrogen-bonding network of water. As the concentration increases, this structure breaks down, and TFE molecules begin to self-associate, creating TFE-rich and water-rich domains. This behavior leads to anomalous trends in several physical properties.

Density and Excess Molar Volume

The density of TFE-water mixtures increases with the mole fraction of TFE, reaching a maximum before decreasing. This non-linear behavior is indicative of strong interactions between TFE and water molecules, leading to volume contraction. The excess molar volume (VE), which represents the deviation from ideal mixing, is negative across the entire composition range, with a minimum observed at a TFE mole fraction (xTFE) of approximately 0.2-0.4.

Table 1: Density and Excess Molar Volume of TFE-Water Mixtures at 298.15 K

| Mole Fraction TFE (xTFE) | Density (g·cm-3) | Excess Molar Volume (VE) (cm3·mol-1) |

| 0.0 | 0.9970 | 0.00 |

| 0.1 | 1.1035 | -0.65 |

| 0.2 | 1.1850 | -1.05 |

| 0.3 | 1.2483 | -1.20 |

| 0.4 | 1.2965 | -1.15 |

| 0.6 | 1.3598 | -0.80 |

| 0.8 | 1.3912 | -0.40 |

| 1.0 | 1.3822 | 0.00 |

Note: Data is representative and compiled from typical experimental findings.

Viscosity

The viscosity of TFE-water mixtures shows a significant positive deviation from ideal behavior. A distinct maximum in viscosity is typically observed at a TFE mole fraction of around 0.2-0.3. This peak suggests the formation of extensive and relatively stable intermolecular complexes between TFE and water, which increases the resistance to flow.

Table 2: Dynamic Viscosity of TFE-Water Mixtures at 298.15 K

| Mole Fraction TFE (xTFE) | Dynamic Viscosity (mPa·s) |

| 0.0 | 0.890 |

| 0.1 | 2.150 |

| 0.2 | 3.100 |

| 0.3 | 3.550 |

| 0.4 | 3.480 |

| 0.6 | 2.750 |

| 0.8 | 1.980 |

| 1.0 | 1.755 |

Note: Data is representative and compiled from typical experimental findings.

Solvatochromic Parameters

Solvatochromic probes are used to characterize the microscopic environment of a solvent. In TFE-water mixtures, these parameters reveal the changing polarity and hydrogen-bonding capabilities of the solvent system. Parameters such as the Kamlet-Taft parameters (α for hydrogen-bond donating ability, β for hydrogen-bond accepting ability) and Reichardt's dye polarity scale (ET(30)) are commonly used. The hydrogen-bond donating ability (α) of the mixture remains high across all compositions, while the ET(30) value, indicating overall polarity, decreases as the concentration of the less polar TFE increases.

Table 3: Solvatochromic Parameters for TFE-Water Mixtures

| % TFE (v/v) | ET(30) (kcal·mol-1) | Kamlet-Taft α | Kamlet-Taft β |

| 0 | 63.1 | 1.17 | 0.47 |

| 20 | 60.5 | 1.25 | 0.35 |

| 40 | 58.2 | 1.30 | 0.28 |

| 60 | 56.4 | 1.32 | 0.22 |

| 80 | 54.9 | 1.28 | 0.18 |

| 100 | 53.6 | 1.03 | 0.15 |

Note: Data is representative and compiled from typical experimental findings.

Experimental Protocols

Accurate characterization of TFE-water mixtures requires precise experimental procedures.

Protocol for Density and Viscosity Measurement

-

Mixture Preparation: Prepare a series of TFE-water mixtures of known composition by mass using an analytical balance. Use deionized, degassed water and high-purity TFE (≥99.5%).

-

Temperature Control: Use a circulating water bath to maintain the temperature of the instrument and samples at the desired value (e.g., 298.15 K ± 0.01 K).

-

Density Measurement:

-

Calibrate a digital vibrating tube densitometer (e.g., Anton Paar) with dry air and degassed water.

-

Inject the TFE-water sample into the measurement cell, ensuring no air bubbles are present.

-

Record the density reading once the value has stabilized.

-

-

Viscosity Measurement:

-

Calibrate a microviscometer (e.g., a rolling-ball or capillary viscometer) using viscosity standards.

-

Introduce the TFE-water sample into the measurement capillary.

-

Perform the measurement according to the instrument's operating procedure and record the dynamic viscosity.

-

-

Data Analysis: Calculate excess molar volume (VE) from the density data of the mixtures and pure components.

Protocol for Solvatochromic Parameter Measurement

-

Probe Selection: Choose appropriate solvatochromic dyes. Reichardt's dye (for ET(30)) and Nile Red are common choices.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the chosen dye in a suitable solvent (e.g., acetone or TFE).

-

Sample Preparation: Add a small aliquot of the dye stock solution to each TFE-water mixture to achieve a final dye concentration in the micromolar range (e.g., 20-50 µM).

-

UV-Vis Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum for each sample over the relevant wavelength range (e.g., 400-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Parameter Calculation:

-

For Reichardt's dye, calculate ET(30) using the equation: ET(30) (kcal·mol-1) = 28591 / λmax (nm).

-

For Kamlet-Taft parameters, measurements with multiple dyes are required, followed by analysis using linear solvation energy relationships.

-

Applications in Protein Science and Drug Development

The primary application of TFE-water mixtures is in the study of peptide and protein conformation. TFE is a potent α-helix-inducing co-solvent.

-

Mechanism of Action: TFE is thought to promote helical structures through several mechanisms. It weakens hydrophobic interactions by solvating nonpolar side chains, which disrupts tertiary structure. Simultaneously, TFE preferentially solvates the peptide backbone, weakening its hydrogen bonds with water. This shift favors the formation of local, intra-chain hydrogen bonds, which are the defining feature of the α-helix.

-

Studying Folding Intermediates: By gradually increasing the TFE concentration, researchers can induce conformational transitions and trap partially folded or intermediate states of proteins that may not be stable in purely aqueous solutions.

-

Peptide-Based Drug Development: Many peptide drugs need to adopt a specific secondary structure (often helical) to be active. TFE-water mixtures are used as a screening environment to assess the helical propensity of novel peptide sequences. This helps in designing peptides with improved stability and biological activity.

Visualizations

Caption: Workflow for the characterization of TFE-water mixtures.

Caption: Mechanism of TFE-induced α-helix formation in peptides.

Navigating the Environmental Profile of 2,2,2-Trifluoroethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the environmental impact and biodegradability of 2,2,2-Trifluoroethanol (TFE). TFE is a key solvent and intermediate in the pharmaceutical and chemical industries, making a thorough understanding of its environmental fate and ecotoxicological profile essential for responsible use and risk assessment. This document synthesizes key data on its persistence, degradation pathways, and effects on various environmental compartments.

Environmental Fate and Persistence

Trifluoroethanol exhibits significant persistence in certain environmental compartments, primarily due to the strength of the carbon-fluorine bond. Its overall environmental profile is shaped by its resistance to biodegradation and its behavior in the atmosphere, water, and soil.

Biodegradability

TFE is not readily biodegradable under standard screening tests. Studies have shown that it exhibits little to no degradation in tests for ready biodegradability, such as the OECD 301D Closed Bottle Test. This resistance to microbial degradation suggests that TFE can persist in environments where biological processes are the primary means of chemical breakdown.

Atmospheric Fate

The primary degradation pathway for TFE in the atmosphere is through reaction with hydroxyl (OH) radicals. This reaction initiates a series of steps that ultimately lead to the formation of trifluoroacetic acid (TFA), a persistent and mobile substance in the aquatic environment. The atmospheric half-life of TFE is estimated to be between 155 and 225 days, indicating it can persist long enough for long-range transport. TFE is not expected to contribute to ozone depletion.

Fate in Water and Soil

Trifluoroethanol has a low potential for sorption to soil and sediment, suggesting it is likely to be mobile in these environments. It is also resistant to hydrolysis. Its persistence in water and soil is therefore expected to be high, primarily limited by volatilization and, to a lesser extent, slow biodegradation under specific conditions that are not yet well understood.

Ecotoxicological Profile

TFE demonstrates varying levels of toxicity to aquatic organisms. The available data on its acute toxicity to fish, aquatic invertebrates, and algae are summarized below.

Aquatic Toxicity

The acute toxicity of TFE to various aquatic species has been evaluated. It is generally considered to be of low to moderate toxicity to fish and aquatic invertebrates. The most sensitive trophic level appears to be algae, where TFE can inhibit growth at lower concentrations.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data regarding the environmental fate and ecotoxicity of Trifluoroethanol.

Table 1: Biodegradability of Trifluoroethanol

| Test Guideline | Duration | Result | Classification |

| OECD 301D | 28 days | < 10% | Not readily biodegradable |

Table 2: Aquatic Toxicity of Trifluoroethanol

| Species | Test Guideline | Endpoint | Value (mg/L) |

| Pimephales promelas (Fathead minnow) | OECD 203 | 96-hour LC50 | > 97.9 |

| Daphnia magna (Water flea) | OECD 202 | 48-hour EC50 | > 98.5 |

| Pseudokirchneriella subcapitata (Green algae) | OECD 201 | 72-hour EbC50 | 13.9 |

Table 3: Environmental Fate Parameters of Trifluoroethanol

| Parameter | Value | Reference |

| Atmospheric Half-Life | 155 - 225 days | |

| Soil Adsorption Coefficient (Koc) | Low (estimated) | |

| Hydrolysis | Not expected to be significant |

Experimental Protocols

A brief overview of the methodologies for the key cited experiments is provided below.

OECD 301D: Ready Biodegradability - Closed Bottle Test

This test assesses the ready biodegradability of a substance by microorganisms in an aerobic aqueous medium.

-

Preparation : A solution of the test substance (TFE) in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).

-

Incubation : The solution is kept in a completely filled, closed bottle in the dark at a constant temperature (typically 20°C) for 28 days.

-

Measurement : The depletion of dissolved oxygen is measured over the 28-day period. The amount of oxygen consumed by the microorganisms to degrade the test substance is compared to the theoretical oxygen demand (ThOD).

-

Endpoint : A substance is considered readily biodegradable if the percentage of biodegradation reaches the pass level of >60% ThOD within the 28-day period and a 10-day window. TFE does not meet this criterion.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

-

Test Organism : A sensitive fish species, such as the Fathead minnow (Pimephales promelas), is used.

-

Exposure : Fish are exposed to a range of concentrations of the test substance (TFE) in water under controlled conditions (e.g., temperature, pH, light).

-

Observation : The number of dead fish is recorded at 24, 48, 72, and 96 hours.

-

Endpoint : The LC50 is calculated at the end of the 96-hour exposure period.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the concentration of a substance that immobilizes 50% of the exposed Daphnia (EC50) over a 48-hour period.

-

Test Organism : Daphnia magna is a commonly used species.

-

Exposure : The daphnids are exposed to various concentrations of TFE in a defined aqueous medium for 48 hours.

-

Observation : The number of immobilized daphnids (those unable to swim) is observed at 24 and 48 hours.

-

Endpoint : The EC50 is determined based on the concentration that causes immobilization in 50% of the test organisms.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the effect of a substance on the growth of a freshwater algal species.

-

Test Organism : A species such as Pseudokirchneriella subcapitata is used.

-

Exposure : Algal cultures are exposed to a range of TFE concentrations in a nutrient-rich medium for 72 hours under constant light and temperature.

-

Measurement : Algal growth is measured over time by cell counts or a surrogate measurement like fluorescence.

-

Endpoint : The EbC50 (biomass) or ErC50 (growth rate) is the concentration that causes a 50% reduction in growth compared to a control.

Visualizations

The following diagrams illustrate key pathways and workflows related to the environmental assessment of Trifluoroethanol.

Caption: Atmospheric degradation pathway of 2,2,2-Trifluoroethanol.

Caption: Experimental workflow for OECD 301D biodegradability testing.

Application Notes and Protocols: Utilizing Trifluoroethanol (TFE) to Induce α-Helical Conformations in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroethanol (TFE) is a widely utilized organic cosolvent in peptide and protein chemistry, primarily employed to induce and stabilize α-helical secondary structures. Peptides, particularly those with intrinsic helical propensities, often adopt random coil conformations in aqueous solutions. TFE provides a non-aqueous, hydrogen-bonding environment that promotes the formation of intramolecular hydrogen bonds, which are the hallmark of the α-helix.[1] This characteristic makes TFE an invaluable tool in structural biology, peptide engineering, and drug development for studying peptide folding, stability, and structure-activity relationships.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the use of TFE in inducing α-helical structures in peptides, with a focus on experimental design, data acquisition, and interpretation using circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The precise mechanism by which TFE induces α-helix formation is a subject of ongoing research, but it is generally understood to involve a combination of direct and indirect effects:

-

Disruption of Water Shell: TFE disrupts the hydration shell around the peptide, reducing the interaction of water molecules with the peptide backbone.[1]

-

Strengthening Intramolecular Hydrogen Bonds: By creating a lower dielectric environment, TFE strengthens the intramolecular hydrogen bonds between the carbonyl oxygen of one residue and the amide proton of a residue four positions ahead in the sequence, which are characteristic of an α-helix.[1][4][5]

-

Direct Interaction: TFE molecules can interact directly with the peptide, stabilizing the helical conformation.

It is important to note that the effect of TFE is concentration-dependent. While low to moderate concentrations (typically < 40%) promote α-helix formation, higher concentrations can lead to denaturation and aggregation.[6][7][8] The optimal TFE concentration for helix induction varies depending on the specific peptide sequence and length.[9][10]

Data Presentation: TFE-Induced Helicity in Various Peptides

The following tables summarize quantitative data from published studies, illustrating the effect of TFE concentration on the α-helical content of different peptides as determined by circular dichroism spectroscopy. The mean residue molar ellipticity at 222 nm ([θ]₂₂₂) is a key indicator of α-helical content, with more negative values indicating a higher degree of helicity.

| Peptide | TFE Concentration (v/v) | Mean Residue Molar Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) | % Helicity (Calculated) | Reference |

| p5(D) | 0% | ~ -5,000 | ~10% | [11] |

| 10% | ~ -10,000 | ~27% | [11] | |

| 20% | ~ -18,000 | ~56% | [11] | |

| 40% | ~ -22,000 | ~70% | [11] | |

| p5(sheet) | 0% | ~ -2,000 | ~0% | [11] |

| 10% | ~ -4,000 | ~6% | [11] | |

| 20% | ~ -8,000 | ~20% | [11] | |

| 40% | ~ -12,000 | ~35% | [11] | |

| Cx32-NT | 0% | ~ -2,000 | ~0% | [6] |

| 20.1% (EC₅₀) | Not Specified | Half-maximal structure | [6] | |

| 30% | > -15,000 | > 40% | [6] | |

| Cx32-CL1 | 0% | ~ -1,000 | ~0% | [6] |

| 21.3% (EC₅₀) | Not Specified | Half-maximal structure | [6] | |

| 30% | > -15,000 | > 40% | [6] | |

| Cx32-CL2 | 0% | ~ -3,000 | ~0% | [6] |

| 18.1% (EC₅₀) | Not Specified | Half-maximal structure | [6] | |

| 30% | > -15,000 | > 40% | [6] | |

| Cx32-CT2 | 0% | ~ 0 | ~0% | [6] |

| 29.5% (EC₅₀) | Not Specified | Half-maximal structure | [6] | |

| 30% | < -5,000 | < 20% | [6] | |

| Actin 1-28 | 80% | Not Specified | 48% (within residues 1-20) | [12] |

Note: The % Helicity is calculated using the formula: % Helix = ([(\theta)]₂₂₂ - [θ]₂₂₂⁰) / ([θ]₂₂₂¹⁰⁰) x 100, where [θ]₂₂₂⁰ = -2,340 and [θ]₂₂₂¹⁰⁰ = -30,300 deg·cm²·dmol⁻¹.[13] These values can vary slightly in the literature.

Experimental Protocols

Protocol 1: Characterization of α-Helical Structure by Circular Dichroism (CD) Spectroscopy

Circular dichroism is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[14] An α-helical structure gives a characteristic CD spectrum with two negative bands at approximately 222 nm and 208 nm, and a positive band at around 193 nm.[14]

Materials:

-

Peptide of interest

-

2,2,2-Trifluoroethanol (TFE), spectroscopy grade

-

Phosphate buffered saline (PBS) or other suitable aqueous buffer

-

CD Spectrometer

-

High-transparency quartz cuvettes (e.g., 1 mm path length)[13][14]

Methodology:

-

Peptide Preparation:

-

Synthesize and purify the peptide to >95% purity.

-

Accurately determine the peptide concentration. This can be done by UV absorbance if the peptide contains Trp or Tyr residues, or by quantitative amino acid analysis.

-

-

Sample Preparation for CD Measurement:

-

Prepare a stock solution of the peptide in the chosen aqueous buffer (e.g., PBS, pH 7.4). A typical peptide concentration for CD analysis is 100 µg/mL.[13]

-

To investigate the effect of TFE, prepare a series of samples with increasing TFE concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).[9][11] To do this, add the required volume of TFE to the peptide stock solution. Ensure thorough mixing.

-

-

CD Spectrometer Setup and Data Acquisition:

-

Set the spectrometer parameters. A typical scan range is from 190 nm to 250 nm.[13]

-

Use a nitrogen flush to minimize oxygen in the system, which absorbs in the far-UV region.

-

Record a baseline spectrum using the corresponding buffer (with the same TFE concentration) without the peptide.

-

Measure the CD spectrum of each peptide sample. Typically, three to five scans are averaged to improve the signal-to-noise ratio.[13]

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation: [θ] = (θ × 0.1 × MRW) / (L × C) Where:

-

θ is the observed ellipticity in millidegrees.

-

MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).

-

L is the path length of the cuvette in cm.

-

C is the concentration of the peptide in mg/mL.[13]

-

-

Calculate the percentage of α-helicity using the mean residue molar ellipticity at 222 nm ([θ]₂₂₂) with the formula: % Helix = ([(\theta)]₂₂₂ - [θ]₂₂₂⁰) / ([θ]₂₂₂¹⁰⁰) x 100 Where [θ]₂₂₂⁰ is the molar ellipticity of a fully random coil and [θ]₂₂₂¹⁰⁰ is the molar ellipticity of a fully helical peptide. Commonly used values are -2,340 and -30,300 deg·cm²·dmol⁻¹, respectively.[13]

-

Protocol 2: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including the determination of secondary structure elements and the three-dimensional fold of a peptide.[15][16] In the context of TFE-induced structures, NMR can confirm the formation of α-helices and identify the specific residues involved.

Materials:

-

Lyophilized peptide, isotopically labeled if necessary (¹⁵N, ¹³C)

-

Deuterated trifluoroethanol (TFE-d₃)

-

Deuterated water (D₂O)

-

NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Methodology:

-

Sample Preparation:

-

Dissolve the peptide in a mixture of H₂O/D₂O (9:1) or a suitable buffer to a final concentration of 0.5-1 mM.

-

Prepare a series of samples with the desired concentrations of TFE-d₃.

-

-

NMR Data Acquisition:

-

Acquire a series of 1D and 2D NMR experiments. Key experiments include:

-

¹H 1D: To observe the overall spectral dispersion, an indicator of a folded structure.

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[15]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the secondary and tertiary structure.[15] Characteristic NOE patterns for α-helices include dαN(i, i+3), dαN(i, i+4), and dαβ(i, i+3) cross-peaks.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides labeled with ¹⁵N, this experiment provides a fingerprint of the peptide, with one peak for each amino acid residue (except proline).

-

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform resonance assignments to attribute specific NMR signals to individual atoms in the peptide sequence.[17]

-

Analyze the NOESY spectra to identify distance restraints.

-

Use the chemical shifts of the α-protons (Hα) as an indicator of secondary structure. Downfield shifts are characteristic of α-helical conformations.

-

Utilize molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental NMR restraints.

-

Visualizations

Mechanism of TFE-Induced α-Helix Formation

Caption: Mechanism of TFE-induced α-helix formation in peptides.

Experimental Workflow for CD Spectroscopy

Caption: Experimental workflow for CD spectroscopy analysis.

Experimental Workflow for NMR Spectroscopy

Caption: Experimental workflow for NMR spectroscopy analysis.

Conclusion

Trifluoroethanol is a powerful and versatile tool for inducing and studying α-helical structures in peptides. By carefully selecting the appropriate TFE concentration and utilizing robust analytical techniques such as CD and NMR spectroscopy, researchers can gain valuable insights into the structural propensities of peptides. The protocols and data presented here serve as a comprehensive guide for scientists and drug development professionals to effectively employ TFE in their research endeavors, ultimately contributing to a deeper understanding of peptide structure and function and facilitating the design of novel peptide-based therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. old.gencefebio.com [old.gencefebio.com]

- 3. old.gencefebio.com [old.gencefebio.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Predicted and trifluoroethanol-induced alpha-helicity of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TFE in inducing alpha-helix formation in proteins - Protein and Proteomics [protocol-online.org]

- 11. researchgate.net [researchgate.net]

- 12. Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide. (1992) | Frank D. Sönnichsen | 598 Citations [scispace.com]

- 13. 4.3. Characterization of Helical Structure [bio-protocol.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

Application Notes and Protocols for Trifluoroethanol (TFE) as a Co-solvent in Protein Structure NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroethanol (TFE) is a widely utilized co-solvent in NMR spectroscopy to investigate the structural propensities of proteins and peptides. It is particularly known for its ability to induce and stabilize secondary structures, especially α-helices, in peptides and proteins that may be unstructured in aqueous solutions. This property makes TFE an invaluable tool for studying folding intermediates, characterizing the structure of amyloidogenic peptides, and guiding the design of peptidomimetics. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of TFE in protein NMR studies.

The mechanism by which TFE stabilizes secondary structures is multifaceted. It is believed that TFE preferentially aggregates around the peptide backbone, displacing water molecules. This creates a low-dielectric environment that reduces the solvation of the peptide backbone and promotes the formation of intramolecular hydrogen bonds, which are the hallmark of secondary structures.[1] TFE can also disrupt tertiary hydrophobic interactions at higher concentrations, making it a versatile tool for studying different aspects of protein folding and stability.[2][3]

Data Presentation: Quantitative Effects of TFE on Protein Secondary Structure

The concentration of TFE is a critical parameter that dictates its effect on protein structure. The following tables summarize quantitative data from published studies, illustrating the concentration-dependent influence of TFE on the secondary structure of different peptides.

| Peptide/Protein | TFE Concentration (v/v) | Method | Change in α-Helical Content | Change in β-Sheet/Turn Content | Reference |

| Synthetic Actin Peptide (residues 1-28) | 20% | CD | Increased | Not specified | [4] |

| 40% | CD | Increased | Not specified | [4] | |

| 60% | CD | Increased | Not specified | [4] | |

| 80% | CD & NMR | Up to 48% helical content in residues 1-20. Two helices formed (residues 4-13 and 16-20). | A β-turn is formed from residues 13-16. | [4][5] | |

| BHA Peptide (16 residues) | 30% | NMR | Not specified | β-hairpin population increased to ~60% from ~40% in water. | [1] |

| Betanova Peptide (20 residues) | 40% | NMR | Not specified | Formation of a second β-hairpin (residues 9-19) is stabilized, leading to a more populated three-stranded conformation. | [1] |

Mechanism of TFE-Induced Structure Formation

The stabilizing effect of TFE on protein secondary structure is primarily attributed to its influence on the solvent environment of the peptide. The following diagram illustrates the proposed mechanism.

References

- 1. pnas.org [pnas.org]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 3. scribd.com [scribd.com]

- 4. Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide. (1992) | Frank D. Sönnichsen | 598 Citations [scispace.com]

- 5. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enhancing Solid-Phase Peptide Synthesis with Trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the creation of complex biomolecules for research, diagnostics, and therapeutics. However, a significant challenge in SPPS is the on-resin aggregation of the growing peptide chain, particularly for sequences rich in hydrophobic residues or those prone to forming stable secondary structures like β-sheets. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purifications. Trifluoroethanol (TFE) has emerged as a valuable tool to mitigate these issues. Its ability to disrupt intermolecular hydrogen bonding and promote a more soluble α-helical conformation in peptides makes it an effective agent for improving the outcomes of challenging syntheses.

This document provides detailed application notes and protocols for the use of 2,2,2-Trifluoroethanol (TFE) in SPPS to address peptide aggregation and improve the synthesis of "difficult" sequences.

Mechanism of Action of Trifluoroethanol

TFE's efficacy in SPPS stems from its unique solvent properties. As a fluorinated alcohol, it is a strong hydrogen bond donor but a weak hydrogen bond acceptor. This characteristic allows it to effectively solvate the peptide backbone and disrupt the intermolecular hydrogen bonds that lead to the formation of β-sheet aggregates. Molecular dynamics simulations suggest that TFE molecules form a coating around the peptide, displacing water and creating a low dielectric environment that favors the formation of intramolecular hydrogen bonds, thereby stabilizing α-helical structures.[1][2] This disruption of aggregates improves the accessibility of the N-terminus of the growing peptide chain for subsequent acylation reactions.

The logical workflow for deciding to use TFE in SPPS is outlined below.

Caption: Logical workflow for the application of TFE in SPPS.

Applications of Trifluoroethanol in SPPS

-

On-Resin Treatment of Aggregated Peptides: When peptide aggregation is detected during synthesis (e.g., through a failed Kaiser test, poor swelling of the resin, or visual clumping), a TFE "wash" or "treatment" can be employed to disrupt the aggregates and rescue the synthesis.

-

Co-solvent in Coupling Reactions: For sequences known to be aggregation-prone, TFE can be used as a co-solvent during the coupling step to maintain the peptide in a more solvated state, thereby improving coupling efficiency.

-

Mild Cleavage from Acid-Labile Resins: TFE, in combination with a mild acid like acetic acid in a solvent such as dichloromethane (DCM), can be used for the cleavage of peptides from highly acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin. This allows for the synthesis of protected peptide fragments where acid-labile side-chain protecting groups remain intact.

Data Presentation

The following table summarizes representative data on the impact of TFE treatment on the purity and yield of a model "difficult" peptide sequence known for its high aggregation propensity.

| Peptide Sequence | Synthesis Conditions | Crude Purity (%) | Overall Yield (%) |

| (VVIAAT)₃ | Standard Fmoc-SPPS | 35 | 15 |

| (VVIAAT)₃ | On-Resin TFE Treatment | 75 | 45 |

| Aβ(1-42) fragment | Standard Fmoc-SPPS | 20 | 8 |

| Aβ(1-42) fragment | TFE as Co-solvent in Coupling | 60 | 30 |

Note: The data presented in this table is illustrative and based on typical outcomes reported in the literature. Actual results may vary depending on the specific peptide sequence, resin, and synthesis conditions.

Experimental Protocols

Protocol 1: On-Resin TFE Treatment for Aggregated Peptides

This protocol is intended for use when on-resin peptide aggregation is suspected during Fmoc-SPPS.

Materials:

-

Peptide-resin exhibiting aggregation

-

Trifluoroethanol (TFE)

-

N,N-Dimethylformamide (DMF)